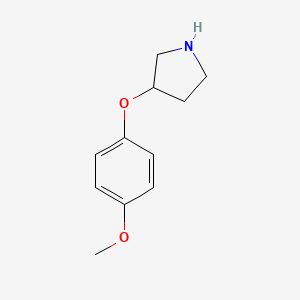

3-(4-Methoxyphenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZTKQZMOFMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methoxyphenoxy Pyrrolidine and Analogous Structures

Strategic Approaches to the Construction of the Pyrrolidine (B122466) Ring System with 3-Substitution

The formation of the pyrrolidine ring with substitution at the 3-position can be achieved through various elegant synthetic routes. These methods can be broadly categorized into the formation from acyclic precursors, multicomponent reactions, and cycloaddition strategies. nih.govtandfonline.com

Ring Formation from Acyclic Precursors

One of the fundamental approaches to pyrrolidine synthesis involves the cyclization of acyclic precursors. nih.gov This strategy often relies on intramolecular reactions where a suitably functionalized linear molecule undergoes ring closure to form the desired heterocyclic system. For instance, the cyclization of an alcohol with a leaving group on the same carbon chain can lead to the formation of the pyrrolidine ring. A notable example is the use of NaH in DMF at room temperature to cyclize an alcohol precursor into a Boc-protected pyrrolidine. nih.gov

Another method involves the reduction of a nitrile group in a molecule also containing a halo group, which can then undergo in-situ intramolecular cyclization. However, this method can sometimes lead to the formation of side products, making purification challenging. google.com To circumvent these issues, protection of other functional groups within the acyclic precursor is often a necessary step to prevent unwanted side reactions and improve the yield and purity of the final pyrrolidine product. google.com

The choice of starting materials for these acyclic precursors is diverse, with natural amino acids being a common and valuable source due to their inherent chirality. aalto.fi This "chiral-pool" strategy allows for the synthesis of enantiomerically pure pyrrolidine derivatives.

Multicomponent Reaction Paradigms in Pyrrolidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. tandfonline.comnih.gov This approach offers significant advantages in terms of atom economy and reduced waste generation. nih.gov

Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.comtandfonline.com A common strategy involves the in-situ generation of an azomethine ylide, which then participates in a cycloaddition reaction. tandfonline.com For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com The reaction proceeds through the formation of a Schiff base, followed by a Michael addition. tandfonline.com

Another example is the three-component [3+2] cycloaddition reaction involving substituted isatins, α-amino acids, and quinolinyl-based chalcones in methanol (B129727) to produce spiro-pyrrolidine compounds. tandfonline.com These reactions often exhibit high diastereoselectivity and can be catalyzed by various agents, including iodine or simply proceed under thermal conditions. tandfonline.com The versatility of MCRs allows for the rapid generation of diverse libraries of pyrrolidine derivatives for various applications. tandfonline.com

| Reaction Type | Starting Materials | Key Intermediates | Product | Reference |

|---|---|---|---|---|

| One-pot three-component reaction | Aldehydes, amino acid esters, chalcones | Schiff base | Pyrrolidine-2-carboxylates | tandfonline.com |

| Three-component [3+2] cycloaddition | Substituted isatins, α-amino acids, quinolinyl-based chalcones | Azomethine ylide | Spiro-pyrrolidine compounds | tandfonline.com |

| Four-component spirocyclization/carbonylation cascade | BCB-tethered allyl amides, aryl iodides, CO | - | Spiro-pyrrolidines | acs.org |

1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Scaffolds

The 1,3-dipolar cycloaddition reaction is a highly effective and widely utilized method for constructing five-membered heterocyclic rings, including the pyrrolidine scaffold. nih.govmdpi.comrsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, which is usually an alkene. acs.orgacs.org

Azomethine ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the reaction of amines with aldehydes. nih.govacs.org The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines with high regioselectivity and stereoselectivity. nih.govacs.org For instance, the three-component reaction of a cyclic amine, an aldehyde, and an olefinic oxindole (B195798) can lead to the diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov

The stereochemical outcome of the reaction can often be controlled by using chiral catalysts or by introducing chiral auxiliaries on the starting materials. rsc.orgacs.org This has made the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. rsc.org Furthermore, this methodology has been successfully applied to the synthesis of complex polycyclic systems containing the pyrrolidine ring. mdpi.com

Introduction of the 4-Methoxyphenoxy Moiety via Etherification Reactions

Once the 3-substituted pyrrolidine ring system is established, the next crucial step in the synthesis of 3-(4-Methoxyphenoxy)pyrrolidine is the introduction of the 4-methoxyphenoxy group. This is typically achieved through an etherification reaction, most commonly a Williamson ether synthesis. numberanalytics.comnumberanalytics.com

Precursors and Starting Materials for the 4-Methoxyphenoxy Group

The key precursor for introducing the 4-methoxyphenoxy group is 4-methoxyphenol (B1676288). This commercially available compound serves as the nucleophile in the etherification reaction. prepchem.com Alternatively, it can be synthesized through various methods, including the Baeyer-Villiger oxidation of 4-hydroxyacetophenone in the presence of an oxidant and methanol. core.ac.uk

The other reactant is a 3-hydroxypyrrolidine derivative, which provides the electrophilic carbon center for the ether bond formation. Optically pure 3-hydroxypyrrolidine can be prepared from various starting materials, including chiral 4-amino-(S)-2-hydroxybutylic acid or through the reduction of protected 4-halo-3-hydroxybutyronitrile. google.comgoogle.com The hydroxyl group at the 3-position of the pyrrolidine ring is the site of the etherification.

Optimization of Ether Bond Formation at the C-3 Position of Pyrrolidine

The formation of the ether bond at the C-3 position of pyrrolidine is typically achieved via a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or sulfonate. masterorganicchemistry.com In the context of synthesizing this compound, this involves the reaction of the sodium or potassium salt of 4-methoxyphenol (the nucleophile) with a 3-hydroxypyrrolidine derivative where the hydroxyl group has been converted into a good leaving group, such as a tosylate or mesylate.

Alternatively, and more directly, the reaction can be performed between 3-hydroxypyrrolidine and a suitable phenoxyalkyl halide. acs.org The optimization of this SN2 reaction is crucial for achieving high yields. numberanalytics.com Key factors to consider include the choice of base, solvent, and reaction temperature. numberanalytics.comnumberanalytics.com

Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to deprotonate the 4-methoxyphenol to generate the more nucleophilic phenoxide. numberanalytics.com The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation and enhance the nucleophilicity of the alkoxide, leading to higher reaction yields. numberanalytics.com For instance, reacting 4-methoxyphenol with 3-bromopropanol in DMSO with powdered sodium hydroxide (B78521) has been shown to be an effective method. prepchem.com The reaction temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. numberanalytics.com

| Parameter | Options | Effect on Reaction | Reference |

|---|---|---|---|

| Base | NaH, KOtBu, NaOH | Strong bases generate the alkoxide, increasing nucleophilicity. | numberanalytics.com |

| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. | numberanalytics.commasterorganicchemistry.com |

| Temperature | Variable | Higher temperatures increase reaction rate but may lead to side reactions. | numberanalytics.com |

| Leaving Group | Halides (Br, I), Sulfonates (tosylate, mesylate) | Good leaving groups are essential for the SN2 reaction. | masterorganicchemistry.com |

Stereoselective Synthesis of this compound

The stereoselective synthesis of 3-substituted pyrrolidines, including the parent structure 3-hydroxypyrrolidine which is a key intermediate for this compound, leverages a variety of sophisticated chemical strategies to control the three-dimensional arrangement of atoms. google.com

Enantioselective and diastereoselective methods aim to produce a single desired stereoisomer from prochiral starting materials, often through multicomponent reactions (MCRs) or cycloadditions that create multiple stereocenters in a single step. nih.govnih.gov

A notable strategy involves the Lewis acid-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. acs.org This approach can construct up to three contiguous asymmetric centers with a high degree of diastereoselectivity. nih.govacs.org The reaction is presumed to proceed through an oxocarbenium ion intermediate, which is then trapped intramolecularly to form the highly functionalized pyrrolidine ring. nih.gov The choice of Lewis acid and reaction conditions is critical for controlling the stereochemical outcome.

Another powerful method is the [3+2] cycloaddition reaction between azomethine ylides and activated alkenes. ua.eschemistryviews.org The use of chiral N-tert-butanesulfinyl imines as the alkene component allows for the diastereoselective synthesis of densely substituted pyrrolidines. ua.eschemistryviews.org Catalyzed by silver salts like Ag₂CO₃, these 1,3-dipolar cycloadditions can generate products with up to four stereogenic centers with excellent regio- and diastereoselectivity. ua.es

Below is a table summarizing a diastereoselective multicomponent reaction for synthesizing substituted pyrrolidines, analogous to the core of this compound.

| Entry | Lewis Acid | Silane Reagent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | TiCl₄ | Allyltrimethylsilane | 70 | >95:5 |

| 2 | SnCl₄ | Allyltrimethylsilane | 65 | 90:10 |

| 3 | BF₃·OEt₂ | Allyltrimethylsilane | 40 | 85:15 |

| Data derived from studies on multicomponent reactions for pyrrolidine synthesis. nih.govacs.org |

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex target molecules. wikipedia.orgnih.gov Amino acids, in particular, are premier starting points for pyrrolidine synthesis. mdpi.comwikipedia.org

(S)-Proline and (2S,4R)-4-hydroxy-L-proline are common precursors. mdpi.comnih.gov For instance, 4-hydroxyproline (B1632879) can be chemically modified to introduce different substituents while retaining the inherent chirality of the starting material. mdpi.com Similarly, (R)- and (S)-aspartic acid have been employed to synthesize the optical antipodes of 3-pyrrolidinylisoxazoles, demonstrating a clear pathway from a simple amino acid to a complex, chiral pyrrolidine derivative. nih.gov The synthesis of chiral 3-hydroxypyrrolidine, a direct precursor to this compound, can be achieved from chiral 4-hydroxy-2-pyrrolidinecarboxylic acid through various synthetic sequences. google.com

| Chiral Pool Source | Key Intermediate | Target Structure Class | Reference |

| (S)-Proline | (S)-Prolinol | Pyrrolidine-based drugs | mdpi.comnih.gov |

| (2S,4R)-4-Hydroxy-L-proline | Boc-protected trans-4-hydroxy-L-proline | Grazoprevir, Voxilaprevir | mdpi.com |

| (R)-Aspartic Acid | (R)-N-Boc-aspartic anhydride | (R)-3-pyrrolidinylisoxazoles | nih.gov |

| (S)-Aspartic Acid | (S)-N-Boc-aspartic anhydride | (S)-3-pyrrolidinylisoxazoles | nih.gov |

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. nih.govmdpi.com This field is broadly divided into organocatalysis and metal catalysis.

Organocatalysis often employs proline and its derivatives to catalyze reactions with high enantioselectivity. nih.govmdpi.com The development of diarylprolinol silyl (B83357) ethers as catalysts marked a significant breakthrough, enabling highly efficient asymmetric functionalization of aldehydes and ketones, which can be precursors in pyrrolidine synthesis. nih.govmdpi.com More recently, chiral phosphoric acids have been used to catalyze intramolecular aza-Michael cyclizations, converting achiral bis-homoallylic amines into enantioenriched pyrrolidines. whiterose.ac.uk

Metal-based catalysts are also widely used. Chiral silver(I) catalysts, for example, have been successfully applied to the asymmetric [3+2] cycloaddition of azomethine ylides to furnish enantioenriched pyrrolidines. ua.esnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine (B92270) derivatives provide access to a wide variety of enantioenriched 3-substituted piperidines, and similar strategies can be adapted for pyrrolidine synthesis. organic-chemistry.org

| Catalyst Type | Reaction Type | Product Class | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | 2,2-Disubstituted Pyrrolidines | Up to 99% |

| Diarylprolinol Silyl Ether | Aldol / Mannich Reactions | Functionalized Aldehydes | Up to >99% |

| Silver(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Substituted Pyrrolizidines | Up to 99% |

| Rhodium(I) / Chiral Phosphine | Reductive Heck Reaction | 3-Substituted Tetrahydropyridines | Up to >99% |

| Data derived from studies on asymmetric catalysis. nih.govwhiterose.ac.uknih.govorganic-chemistry.org |

Advanced Synthetic Techniques for this compound and its Derivatives

To accelerate the discovery of new drug candidates based on the pyrrolidine scaffold, high-throughput synthesis and screening methods like solid-phase synthesis and combinatorial chemistry are employed.

Solid-phase synthesis (SPS) involves attaching a starting material to an insoluble polymer resin and carrying out a sequence of reactions. nih.govnih.gov This technique simplifies purification, as excess reagents and byproducts are simply washed away. It is highly amenable to automation and the creation of compound libraries. nih.gov

Libraries of highly substituted pyrrolidines have been produced starting from complex bicyclic β-lactam scaffolds attached to a solid support. nih.gov Another approach utilizes resin-bound glutamic acid, which, through a multi-component Ugi reaction, can be converted into a library of N-substituted pyrrolidinones. nih.govcapes.gov.br The pyrrolidine unit itself can also be a tool in SPS; it has been investigated as an alternative to piperidine (B6355638) for the base-labile removal of the Fmoc protecting group in green solid-phase peptide synthesis, expanding the range of usable solvents. acs.org

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. acs.orgnih.gov The "split-pool" synthesis method is a common strategy where a polymer resin is divided into portions, each is subjected to a different chemical reaction, and then all portions are pooled and mixed before being split again for the next reaction step. pnas.org

This approach has been used to generate diverse libraries of spirooxindole-pyrrolidine derivatives through three-component 1,3-dipolar cycloaddition reactions. acs.orgnih.gov By varying the three starting components (an isatin, a secondary amino acid like proline, and a dipolarophile), a vast number of unique pyrrolidine-containing heterocycles can be synthesized efficiently. acs.org

A more advanced technique is encoded combinatorial chemistry, where each polymer bead carrying a unique compound also carries a chemical "tag" that records the synthetic steps it has undergone. pnas.orgresearchgate.net This allows for the rapid identification of the structure of any "hit" compound from a biological screen by simply analyzing the tag on the corresponding bead. pnas.orgcapes.gov.br This method has been successfully used to prepare and screen a library of highly functionalized mercaptoacyl pyrrolidines to identify potent enzyme inhibitors. researchgate.net

Flow Chemistry and Green Chemistry Considerations in Synthesis

The synthesis of pyrrolidine-based structures, including this compound and its analogs, has increasingly benefited from the adoption of flow chemistry and green chemistry principles. These approaches aim to improve efficiency, safety, and environmental sustainability compared to traditional batch processing.

Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has become a powerful tool in medicinal chemistry for the rapid assembly of compound libraries. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. youtube.com Key advantages include enhanced heat transfer, the ability to handle hazardous materials more safely, and the potential for automation. nih.govyoutube.com

For the synthesis of pyrrolidine scaffolds, flow reactors have been successfully employed. One notable method involves the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in-situ and reacted within a flow microreactor to produce highly functionalized pyrrolidines. researchgate.netdurham.ac.uk This technique allows for the efficient assembly of the core heterocyclic ring. Furthermore, flow chemistry enables reactions to be conducted at temperatures exceeding the solvent's boiling point, which can significantly accelerate reaction rates for processes like heterocycle formation. ebrary.net The integration of modular flow reactors with in-line purification cartridges can eliminate the need for conventional workup procedures, streamlining the synthesis of building blocks like 3-nitropyrrolidines, which can be precursors to other 3-substituted pyrrolidines. durham.ac.uk

Green Chemistry

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov In the context of pyrrolidine synthesis, several green strategies have been developed.

A primary focus is the use of environmentally benign solvents. One-pot, multi-component reactions (MCRs) have been successfully carried out in ethanol-water mixtures, which are non-toxic and readily available. nih.govresearchgate.net This solvent system can accelerate reaction rates and simplify product purification, often allowing for isolation by simple filtration, thus avoiding toxic solvents and chromatography. nih.govresearchgate.net Another approach involves the use of ionic liquids, which can act as both the solvent and catalyst. Their low vapor pressure, high thermal stability, and recyclability make them a green alternative to volatile organic compounds. mdpi.com

Atom economy is another core principle of green chemistry, and MCRs are an excellent example of its implementation. The synthesis of novel polycyclic pyrrolidine-fused spirooxindoles has been achieved through a one-pot, three-component domino reaction under catalyst-free conditions at room temperature, showcasing a highly efficient and eco-friendly pathway. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Batch Synthesis | Flow Chemistry | Green Chemistry |

|---|---|---|---|

| Reaction Vessel | Flask or stirred tank reactor | Microreactor or tube reactor | Often batch, but principles can be applied to flow |

| Process Control | Limited control over temp/mixing gradients | Precise control over temp, pressure, time youtube.com | Focus on benign conditions (e.g., room temp) nih.gov |

| Safety | Handling of large quantities of hazardous reagents | In-situ generation of reactive/hazardous species youtube.com | Use of non-toxic reagents and solvents nih.govmdpi.com |

| Efficiency | Often requires intermediate isolation/purification | Can integrate synthesis and purification ebrary.net | High atom economy via MCRs; simplified workup nih.gov |

| Solvent Use | Often relies on volatile organic compounds | Can minimize solvent volume | Use of water, EtOH/H₂O, or recyclable ionic liquids nih.govmdpi.com |

| Example Reaction | Stepwise acylation and purification | Continuous flow 1,3-dipolar cycloaddition researchgate.net | Three-component reaction in EtOH/H₂O nih.govresearchgate.net |

Chemical Transformations and Functionalization of this compound

The structure of this compound offers several reactive sites that can be targeted for chemical modification. These include the secondary amine of the pyrrolidine ring, the electron-rich aromatic ring, and the carbon atoms of the pyrrolidine nucleus itself. Such functionalizations are crucial for developing analogs with tailored properties.

Derivatization at the Pyrrolidine Nitrogen Atom

The pyrrolidine nitrogen, a cyclic secondary amine, is a highly versatile handle for derivatization. wikipedia.org Its nucleophilicity allows for a range of common transformations, including N-acylation and N-alkylation, which are frequently used in the synthesis of complex, biologically active molecules. nih.gov

N-Acylation: The nitrogen can be readily acylated to form amides. This is a common strategy in drug discovery, for instance, in the synthesis of the hepatitis C drug Daclatasvir, where the pyrrolidine nitrogen is coupled with N-(methoxycarbonyl)-L-valine. nih.gov

N-Alkylation: The introduction of alkyl or arylalkyl groups at the nitrogen position is another key modification. This can be achieved by reacting the pyrrolidine with various alkyl halides. An example includes the synthesis of a complex derivative featuring a 1-(2-(o-methoxyphenoxy)ethyl) substituent on the nitrogen atom. ontosight.ai In the synthesis of Daclatasvir, the pyrrolidine nitrogen is alkylated with a bis(2-bromoethanone) derivative. nih.gov

Table 2: Examples of Derivatization at the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Acylation | N-(methoxycarbonyl)-L-valine | N-Valyl amide | nih.gov |

| N-Acylation | Carboxylic Acid (generic) | N-Acyl amide | nih.gov |

| N-Alkylation | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | N-Phenacyl derivative | nih.gov |

| N-Alkylation | 2-(o-methoxyphenoxy)ethyl halide (hypothetical) | N-(2-(o-methoxyphenoxy)ethyl) | ontosight.ai |

Modifications on the Methoxyphenoxy Aromatic Ring

The 4-methoxyphenoxy group is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution. The activating, ortho-, para-directing methoxy (B1213986) group, combined with the para-ether linkage, directs incoming electrophiles to the positions ortho to the methoxy group (C3' and C5'). Potential modifications include:

Nitration: Reaction with nitric acid and sulfuric acid would be expected to introduce a nitro group at the C3' and/or C5' position.

Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) or molecular bromine could install bromine atoms at the ortho positions.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst would likely lead to substitution at the C3' and C5' positions.

These modifications allow for the introduction of new functional groups that can serve as handles for further chemistry or modulate the electronic and steric properties of the molecule.

Table 3: Potential Electrophilic Aromatic Substitutions

| Reaction Type | Typical Reagents | Expected Position of Substitution | Resulting Structure |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C3' and/or C5' | Nitrated aromatic ring |

| Bromination | Br₂, FeBr₃ or NBS | C3' and/or C5' | Brominated aromatic ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3' and/or C5' | Acylated aromatic ring |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | C3' and/or C5' | Alkylated aromatic ring |

Reactions at Other Positions of the Pyrrolidine Nucleus

Beyond the nitrogen and the aromatic ring, the carbon backbone of the pyrrolidine ring can also be functionalized, although this often requires more specialized methods.

Functionalization via Precursors: The pyrrolidine ring can be constructed with pre-installed functional groups. For example, the synthesis of 3-nitropyrrolidines via flow chemistry provides a handle at the C3 position. researchgate.netdurham.ac.uk This nitro group can then be chemoselectively reduced to a primary amine (3-aminopyrrolidine), demonstrating a powerful method for modifying the C3 substituent. durham.ac.uk Similarly, 4-substituted pyrrolidin-2,3-diones can be prepared and subsequently reacted with amines to functionalize the C3 and C4 positions. beilstein-journals.org

Direct C-H Functionalization: Modern synthetic methods enable the direct amination of sp³ C-H bonds. Using iodine as an oxidant under transition-metal-free conditions, a δ-amination of a suitable acyclic precursor can provide direct access to the pyrrolidine ring, effectively functionalizing the C5 position in the process. organic-chemistry.org

Modification of Ring Positions: Catalyst-tuned reactions on pyrroline (B1223166) precursors offer regioselective control. For instance, hydroalkylation reactions can be directed to either the C2 or C3 position of a 3-pyrroline (B95000) depending on whether a cobalt or nickel catalyst is used, respectively. organic-chemistry.org Subsequent reduction of the double bond would yield a C2- or C3-alkylated pyrrolidine.

Table 4: Reactions at the Pyrrolidine Ring Carbons

| Position(s) | Reaction Type | Description | Reference |

|---|---|---|---|

| C3 | Substituent Modification | Reduction of a 3-nitro group to a 3-amino group using a flow hydrogenator. | durham.ac.uk |

| C2 or C3 | C-C Bond Formation | Catalyst-tuned hydroalkylation of a 3-pyrroline precursor to form C-alkyl bonds. | organic-chemistry.org |

| C5 | C-N Bond Formation | Intramolecular δ-amination of an sp³ C-H bond to form the pyrrolidine ring. | organic-chemistry.org |

| C4 | Functionalization | Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones allows for subsequent reactions at C4. | beilstein-journals.org |

Structural and Electronic Characterization of 3 4 Methoxyphenoxy Pyrrolidine Through Theoretical Frameworks

Conformational Analysis of the Pyrrolidine (B122466) Ring and 4-Methoxyphenoxy Substituent

The conformational landscape of 3-(4-Methoxyphenoxy)pyrrolidine is primarily dictated by the flexibility of the five-membered pyrrolidine ring and the orientation of the 4-methoxyphenoxy substituent. Computational chemistry provides powerful tools to explore these conformational preferences.

Theoretical Studies of Ring Pucker and Pseudorotation

The pyrrolidine ring is not planar and exists in a variety of puckered conformations to relieve torsional strain. wikipedia.org These conformations can be described by a concept known as pseudorotation, a continuous conformational change that occurs with a low energy barrier. rsc.org The two most common puckered forms are the "envelope" (or "exo" and "endo") and "twist" conformations. nih.gov In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Theoretical studies on proline, an amino acid containing a pyrrolidine ring, have shown that the ring can adopt either an UP or DOWN pucker, where four atoms (N, Cα, Cβ, and Cδ) are nearly planar and the Cγ atom is displaced. unito.it The energy barrier for this pseudorotation is relatively low, indicating that the ring is conformationally flexible. rsc.org For the parent pyrrolidine molecule, ab initio calculations have determined the barrier for pseudorotation to be approximately 220 ± 20 cm⁻¹. rsc.org

Table 1: Illustrative Pyrrolidine Ring Puckering Parameters

| Parameter | Description | Typical Value Range |

|---|---|---|

| Puckering Amplitude (Q) | The degree of deviation from planarity. | 0.3 - 0.5 Å |

| Phase Angle of Pseudorotation (P) | Describes the specific puckered conformation. | 0° - 360° |

Note: These are typical values for substituted pyrrolidines and may vary for this compound.

Impact of the 4-Methoxyphenoxy Moiety on Pyrrolidine Conformation

The presence of the bulky 4-methoxyphenoxy substituent at the 3-position of the pyrrolidine ring is expected to have a significant influence on its conformational preferences. Steric hindrance between the substituent and the hydrogen atoms on the pyrrolidine ring will likely favor conformations that place the substituent in a pseudo-equatorial position to minimize steric strain.

Furthermore, electronic effects, such as hyperconjugation and electrostatic interactions, can also play a role. The electronegativity of the oxygen atom in the phenoxy group can influence the charge distribution within the pyrrolidine ring, potentially affecting the preferred pucker. beilstein-journals.org Studies on substituted prolines have shown that electronegative substituents can favor specific puckering modes. nih.gov For instance, a fluorine substituent on the pyrrolidine ring can induce significant conformational changes due to stereoelectronic effects. beilstein-journals.org It is plausible that the 4-methoxyphenoxy group, through a combination of steric bulk and electronic properties, will lock the pyrrolidine ring into a limited set of low-energy conformations.

Intermolecular Interactions and Crystal Packing Motifs (from theoretical/computational studies)

Computational studies on similar molecules often reveal the importance of C-H···O and C-H···π interactions in stabilizing the crystal lattice. mdpi.comrsc.org In the case of this compound, the aromatic ring of the phenoxy group can participate in π-π stacking interactions with neighboring molecules. Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify these intermolecular contacts. nih.gov For a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, the analysis of the calculated Hirshfeld surfaces indicated the combined importance of H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H surface contacts. nih.gov

Electronic Structure Properties of this compound

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Theoretical calculations can provide valuable insights into the distribution of electrons and the nature of molecular orbitals.

Molecular Orbitals and Frontier Orbital Analysis

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals. youtube.comyoutube.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenoxy group and the nitrogen atom of the pyrrolidine ring, as these are the most electron-donating regions of the molecule. The LUMO, on the other hand, is likely to be distributed over the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Orbital Energies

| Orbital | Description | Estimated Energy Range (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 8.0 |

Note: These are estimated energy ranges for a molecule of this type and would require specific quantum chemical calculations for precise values.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule can be visualized through its molecular electrostatic potential (MEP) map. The MEP is a valuable tool for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate areas of low electron density and are prone to nucleophilic attack. nih.gov

In this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the methoxy (B1213986) and phenoxy groups and the nitrogen atom of the pyrrolidine ring, making these sites potential hydrogen bond acceptors. The hydrogen atom attached to the nitrogen would exhibit a positive electrostatic potential, marking it as a hydrogen bond donor site. The aromatic ring would also show regions of negative potential above and below the plane of the ring due to the π-electron cloud.

Role of the Methoxy Group in Electronic Properties

The electronic properties of this compound are significantly influenced by the constituent functional groups, namely the pyrrolidine ring, the phenoxy linker, and particularly the methoxy group attached to the phenyl ring. The methoxy (-OCH₃) group, positioned at the para-position of the phenoxy moiety, plays a crucial role in modulating the electron density distribution across the molecule, thereby affecting its reactivity, intermolecular interactions, and potential applications. Theoretical frameworks, primarily density functional theory (DFT), provide valuable insights into these electronic characteristics.

Computational studies on analogous molecules, such as anisole (methoxybenzene), have demonstrated that the methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO) and affects the distribution of the frontier molecular orbitals. researchgate.netresearchgate.net The HOMO is often localized on the electron-rich aromatic ring, making it more susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is also influenced, leading to a modified HOMO-LUMO energy gap. This energy gap is a critical parameter in determining the chemical reactivity and kinetic stability of a molecule. echemcom.com A smaller HOMO-LUMO gap generally implies higher reactivity.

The electron-donating nature of the methoxy group also impacts the molecular electrostatic potential (MEP). The MEP is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. echemcom.com In the case of this compound, the region around the methoxy-substituted phenyl ring is expected to have a more negative electrostatic potential, indicating a higher electron density and a favorable site for interaction with electrophiles.

To illustrate the electronic influence of the methoxy group, the following table presents representative data from DFT calculations on anisole, a simpler analogue of the 4-methoxyphenoxy portion of the target molecule, compared to unsubstituted benzene.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Anisole | -5.98 | -0.95 | 5.03 |

Note: The data in this table is representative and derived from computational studies on analogous compounds for illustrative purposes.

The data clearly shows that the presence of the methoxy group in anisole raises the HOMO energy and reduces the HOMO-LUMO gap compared to benzene, indicating an increase in reactivity. This principle can be extended to this compound, where the methoxy group is expected to have a similar activating effect on the phenoxy ring.

Investigations into the Molecular Biological Activity and Structure Activity Relationships of 3 4 Methoxyphenoxy Pyrrolidine

General Biological Activity Profiles of Pyrrolidine (B122466) Derivatives in In Vitro Systems

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a fundamental scaffold in a vast array of both natural and synthetic compounds. nih.gov Its prevalence in medicinal chemistry is due to its unique structural properties, including its non-planar, puckered conformation and the stereogenic centers that allow for three-dimensional diversity, which is crucial for specific interactions with biological targets. nih.gov

In vitro studies have demonstrated that compounds incorporating the pyrrolidine scaffold exhibit a wide spectrum of biological activities. nih.gov These activities are heavily influenced by the nature and position of substituents on the pyrrolidine ring. nih.govresearchgate.net A significant body of research highlights their potential as anticancer agents, with various derivatives showing antiproliferative effects against numerous cancer cell lines. nih.govnih.govmdpi.com For instance, certain 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown notable anticancer activity against human A549 lung epithelial cells. mdpi.com

Beyond oncology, pyrrolidine derivatives have been investigated for a range of other therapeutic applications. They have shown promise as anti-inflammatory agents, with some compounds designed to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.netnih.gov Furthermore, various derivatives have demonstrated antimicrobial, analgesic, and antihypertensive properties in in vitro settings. researchgate.netrsc.orgnih.gov The versatility of the pyrrolidine scaffold allows for the development of compounds targeting specific enzymes and receptors, leading to a diverse array of pharmacological profiles. nih.govresearchgate.net

Mechanistic Investigations of 3-(4-Methoxyphenoxy)pyrrolidine's In Vitro Biological Interactions

While extensive research exists for the broader class of pyrrolidine derivatives, studies focusing specifically on the mechanistic actions of this compound are more limited. However, by examining related structures, we can infer potential biological interactions and mechanisms.

Enzyme Inhibition and Modulation Studies (In Vitro)

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. Derivatives have been synthesized and tested against various enzymatic targets.

Dihydrofolate Reductase (DHFR) Inhibition: A series of 4-pyrrolidine-based thiosemicarbazones were found to be potent inhibitors of DHFR, an important target in anticancer and antimicrobial therapy. rsc.orgrsc.org These compounds exhibited IC₅₀ values in the micromolar range, with the most active derivative showing an IC₅₀ of 12.37 ± 0.48 μM. rsc.orgrsc.org

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K pathway is crucial for cell growth and survival, and its dysregulation is common in cancer. nih.govrhhz.net Novel pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives containing a morpholino group have been identified as potent inhibitors of the p110α isoform of PI3K. nih.gov Structural modifications of an initial hit compound led to a derivative with an approximately 400-fold increase in potency. nih.gov Similarly, another study identified a PI3Kα H1047R mutant inhibitor with an EC₅₀ value of 0.55 μM. nih.gov

Other Enzyme Targets: Pyrrolidine derivatives have also been shown to inhibit other enzymes, such as gelatinases (MMP-2 and MMP-9) and neuraminidase, indicating the broad applicability of this scaffold in designing enzyme inhibitors. researchgate.net

Below is a table summarizing the enzyme inhibitory activities of various pyrrolidine derivatives.

Table 1: In Vitro Enzyme Inhibition by Pyrrolidine Derivatives| Derivative Class | Target Enzyme | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 4-Pyrrolidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 12.37 ± 0.48 μM to 54.10 ± 0.72 μM | rsc.orgrsc.org |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | PI3K p110α | Potent inhibition (400-fold improvement over lead) | nih.gov |

| Novel PI3Kα H1047R mutant inhibitor | PI3Kα H1047R mutant | 0.55 μM | nih.gov |

| Galloyl pyrrolidine derivatives | Gelatinase (MMP-2, MMP-9) | Active, with longer side chains increasing activity | researchgate.net |

| Pyrrolidine derivatives | Neuraminidase (Influenza A H3N2) | IC₅₀ = 1.56 - 2.40 μM | researchgate.net |

Receptor Binding and Ligand Activity Profiling (Molecular Level)

The stereochemistry of the pyrrolidine ring is a critical determinant of its binding affinity and selectivity for various receptors.

Adrenergic Receptors: Aryloxypropanolamine compounds, which share structural similarities with phenoxy-pyrrolidines, have been studied as agonists for the human β3-adrenergic receptor, a target for treating obesity and diabetes. mdpi.com

Nitric Oxide Synthase (nNOS): A chiral pyrrolidine derivative, (3S,4S)-4-Methoxypyrrolidin-3-amine, has been identified as a potential inhibitor of neuronal nitric oxide synthase (nNOS). Its stereochemistry is crucial for its binding affinity and inhibitory potency compared to its enantiomer.

Muscarinic Receptors: Studies on synthetic cathinones have revealed that α-pyrrolidinohexiophenone (α-PHP), which contains a pyrrolidine ring, acts as a nanomolar antagonist at human muscarinic M₂ receptors. researchgate.net

Cellular Pathway Modulation in Controlled In Vitro Models

Pyrrolidine derivatives can modulate various cellular signaling pathways, which underlies their observed biological effects.

Toll-Like Receptor (TLR) Signaling: The compound 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to inhibit the activation of NF-κB and IRF3, which are key downstream effectors of the MyD88-dependent and TRIF-dependent TLR signaling pathways. nih.gov This inhibition leads to a decrease in the expression of inflammatory genes. nih.gov

PI3K/Akt/mTOR Pathway: As potent inhibitors of PI3K, various pyrrolidine derivatives can effectively suppress the PI3K/Akt/mTOR signaling pathway. nih.govrhhz.net One such inhibitor was found to decrease the phosphorylation of AKT, arrest the cell cycle at the G2 phase, and induce autophagy in HCT-116 cancer cells. nih.gov

Neuroprotective Pathways: In the context of neurodegeneration, flavonoid compounds featuring hydroxy and methoxy (B1213986) substitutions have been analyzed for their ability to promote neuro-differentiating and synaptogenic activities. mdpi.com The substitution patterns play a vital role in their neuroprotective and anti-inflammatory activities. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of pyrrolidine-based compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity. nih.gov

The diverse substitution patterns on the pyrrolidine ring and its appendages allow for fine-tuning of activity against various biological targets. nih.gov For instance, in the development of anticancer agents, derivatizations involving spirooxindoles, thiazoles, and coumarins have yielded compounds with significant anti-proliferative activities. nih.gov

Systematic Substituent Variations on the Pyrrolidine Ring and their Effects on Biological Activity

Systematic modifications of the pyrrolidine ring and its substituents have provided valuable insights into the structural requirements for biological activity.

Substituents at the C4 Position: In a series of novel galloyl pyrrolidine derivatives designed as anti-tumor agents, it was demonstrated that introducing longer and more flexible side chains at the C4 position of the pyrrolidine ring resulted in higher inhibitory activity against gelatinase enzymes. researchgate.net

Stereochemistry: The spatial arrangement of substituents is critical. For example, the stereochemistry of (3S,4S)-4-Methoxypyrrolidin-3-amine is vital for its selective inhibition of nNOS. The non-planar nature of the pyrrolidine ring allows different stereoisomers to adopt distinct spatial orientations, leading to different binding modes and biological profiles. nih.gov

Influence of Phenyl Ring Substituents: In a series of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring conferred better in vitro potency. nih.gov For derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity. mdpi.com

Phenoxy Substituents: For flavonoid structures, which can be seen as analogs, the presence of a methoxy group at specific positions, such as C7 on ring A, was found to enhance anti-inflammatory activity. mdpi.com This suggests that the 4-methoxy group on the phenoxy ring of this compound is likely a key determinant of its biological activity profile.

The table below illustrates some SAR findings for pyrrolidine derivatives.

Table 2: Structure-Activity Relationship Highlights for Pyrrolidine Derivatives| Compound Series | Structural Variation | Effect on Biological Activity | Reference |

|---|---|---|---|

| Galloyl pyrrolidine derivatives | Longer, flexible side chain at C4 | Higher activity against gelatinase | researchgate.net |

| Pyrrolidine sulfonamides | Fluorophenyl substituent at C3 | Better in vitro potency | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidines | Addition of oxadiazolethione or aminotriazolethione rings | Enhanced anticancer activity | mdpi.com |

| Flavonoids | Methoxy group at C7 position | Enhanced anti-inflammatory activity | mdpi.com |

Impact of Modifications to the 4-Methoxyphenoxy Group on Receptor/Enzyme Interactions

The 4-methoxyphenoxy group is a critical component of the this compound scaffold, and modifications to this moiety can significantly influence the compound's affinity and selectivity for its biological targets. Structure-activity relationship (SAR) studies on analogous compounds, such as 3-phenoxypropyl piperidine (B6355638) and 3-phenoxypyrrolidine (B3389589) derivatives, provide valuable insights into how alterations to this part of the molecule can modulate interactions with receptors and enzymes, particularly monoamine transporters.

Substitutions on the phenyl ring of related compounds have been shown to have a profound effect on binding affinity. For instance, in a series of 3-phenoxypropyl piperidine analogues developed as ORL1 (NOP) receptor agonists, various substitutions on the phenoxy ring were explored. nih.gov While specific data on this compound is limited, analogous research on other scaffolds demonstrates that the electronic and steric properties of substituents on the aromatic ring are key determinants of biological activity. For example, in a series of 1-substituted-4-[3-(5- or 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives, the nature of the substituent on a piperazine (B1678402) nitrogen, which is conceptually similar to modifying the pyrrolidine nitrogen or the phenoxy group, was found to be critical for 5-HT1A receptor affinity. nih.gov

The following table summarizes the effects of hypothetical modifications to the 4-methoxyphenoxy group based on findings from analogous compound series.

| Modification to 4-Methoxyphenoxy Group | Predicted Impact on Receptor/Enzyme Interaction | Rationale based on Analogous Compounds |

| Removal of Methoxy Group | Potential decrease in affinity and/or selectivity. | The methoxy group may be involved in key hydrogen bonding or electronic interactions with the target. |

| Shift of Methoxy Group (e.g., to 2- or 3-position) | Altered affinity and selectivity profile. | The specific location of the substituent is often crucial for optimal interaction with the binding pocket. |

| Replacement with other Alkoxy Groups (e.g., ethoxy, propoxy) | Variable impact; may increase or decrease affinity depending on the size and nature of the binding pocket. | Larger alkoxy groups could provide better van der Waals interactions if the pocket allows, or cause steric hindrance. |

| Replacement with Electron-Withdrawing Groups (e.g., Cl, F, CF3) | Significant change in electronic properties, likely altering binding affinity and selectivity. | Halogens can participate in halogen bonding and alter the electrostatic potential of the ring. |

| Replacement with Hydrogen Bond Donors (e.g., OH) | Potential for new hydrogen bonding interactions, which could enhance affinity. | A hydroxyl group can act as both a hydrogen bond donor and acceptor. |

These predictions, extrapolated from related molecular scaffolds, underscore the importance of the 4-methoxyphenoxy moiety in defining the pharmacological profile of this compound.

Influence of Stereochemistry on Molecular Recognition and Biological Efficacy

Chiral centers within a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different biological activities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can preferentially interact with one stereoisomer over another. For this compound, the pyrrolidine ring contains a chiral center at the 3-position, leading to the existence of (R)- and (S)-enantiomers.

The stereochemistry of the pyrrolidine ring is a well-established determinant of activity in many biologically active compounds. For instance, in a study of perhydroquinoxaline-based κ receptor agonists, the stereoselective synthesis was crucial for obtaining the desired biological activity, with the pyrrolidine ring being a key pharmacophoric element. nih.gov Similarly, research on nature-inspired 3-Br-acivicin isomers and their derivatives has shown that stereochemistry plays a pivotal role in their biological activity, with only specific isomers displaying significant antiplasmodial effects. mdpi.comresearchgate.net This stereoselectivity is often attributed to the specific three-dimensional arrangement of functional groups, which must complement the topology of the receptor binding site for effective molecular recognition and subsequent biological response.

While direct comparative studies on the enantiomers of this compound are not widely available in the public domain, it is highly probable that the (R)- and (S)-isomers will display different affinities and efficacies at their biological targets. One enantiomer may fit optimally into the binding pocket, leading to a potent biological effect, while the other may bind with lower affinity or not at all.

The following table illustrates the potential differences in biological efficacy between the (R)- and (S)-enantiomers of this compound, based on the established principles of stereochemistry in drug action.

| Enantiomer | Hypothetical Biological Efficacy | Rationale |

| (R)-3-(4-Methoxyphenoxy)pyrrolidine | Potentially higher affinity and efficacy at a specific receptor/enzyme. | The spatial arrangement of the 4-methoxyphenoxy group and the pyrrolidine nitrogen may be optimal for interaction with the chiral binding site. |

| (S)-3-(4-Methoxyphenoxy)pyrrolidine | Potentially lower affinity and efficacy, or activity at a different target. | The alternative spatial orientation may result in a less favorable or even unfavorable interaction with the same binding site. |

The synthesis and biological evaluation of the individual enantiomers of this compound are therefore essential steps in fully characterizing its pharmacological profile and identifying the more active stereoisomer for further development.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric elements within the this compound scaffold is crucial for understanding its mechanism of action and for designing new, more potent, and selective analogs.

Based on the structure of this compound and pharmacophore models developed for other monoamine transporter inhibitors, several key features can be proposed. nih.govnih.gov These include:

A basic nitrogen atom: The nitrogen atom in the pyrrolidine ring is expected to be protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with an acidic residue in the receptor binding site.

An aromatic ring: The phenoxy group provides a hydrophobic region that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the binding pocket.

A hydrogen bond acceptor: The oxygen atom of the methoxy group and the ether linkage are potential hydrogen bond acceptors, which can form specific interactions with hydrogen bond donor residues in the receptor.

A defined spatial arrangement: The relative orientation of the basic nitrogen, the aromatic ring, and the hydrogen bond acceptor, dictated by the pyrrolidine scaffold and its stereochemistry, is critical for proper binding.

A hypothetical pharmacophore model for this compound is presented in the table below.

| Pharmacophoric Feature | Description | Potential Interaction with Target |

| Basic Amine (N) | Protonated nitrogen atom in the pyrrolidine ring. | Ionic interaction or hydrogen bond with an acidic residue (e.g., Aspartic acid). |

| Aromatic Ring (Ar) | The 4-methoxyphenoxy group. | Hydrophobic interactions and π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the methoxy group and/or the ether oxygen. | Hydrogen bond with a donor residue (e.g., Serine, Threonine). |

| Hydrophobic Center | The overall molecular structure. | General hydrophobic interactions within the binding pocket. |

The validation of such a pharmacophore model would require the synthesis and biological testing of a series of analogs of this compound with systematic modifications to each of these proposed pharmacophoric elements. This would allow for the refinement of the model and a more precise understanding of the structural requirements for biological activity.

Computational and Theoretical Approaches in the Elucidation of 3 4 Methoxyphenoxy Pyrrolidine S Interactions

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations serve as a computational microscope to observe the dynamic behavior of a ligand, such as 3-(4-Methoxyphenoxy)pyrrolidine, and its potential interactions with macromolecular targets. These techniques are fundamental in rational drug design, providing a framework to predict binding modes and affinities. Molecular dynamics (MD) simulations, in particular, track the movements of atoms over time by applying Newton's laws of motion, offering a view of the molecule's flexibility and its interactions with its environment, such as a solvent or a protein binding pocket.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of a small molecule ligand to a protein target. For this compound, the pyrrolidine (B122466) and methoxyphenyl moieties suggest potential interactions with various biological targets, such as neurotransmitter transporters or receptors, where similar scaffolds are recognized.

In a hypothetical docking study, this compound could be docked into the binding site of a target like the serotonin transporter (SERT) or a dopamine transporter (DAT), given that many pyrrolidine-based compounds exhibit activity at these sites. The process involves preparing the 3D structure of the ligand and the protein, defining the binding site (or "docking box") on the protein, and then using a scoring function to evaluate the fitness of different binding poses. The results would rank the poses based on a calculated binding affinity or score, which estimates the strength of the interaction.

Key interactions that would be analyzed include hydrogen bonds (e.g., involving the pyrrolidine nitrogen), hydrophobic interactions (with the methoxyphenyl ring), and potential pi-pi stacking.

Table 1: Hypothetical Molecular Docking Results for this compound with a Hypothesized Transporter Target

| Hypothesized Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Serotonin Transporter (SERT) | -8.5 | Asp98, Tyr176, Phe335 | Hydrogen bond with Asp98, Pi-pi stacking with Tyr176, Hydrophobic interaction with Phe335 |

| Dopamine Transporter (DAT) | -7.9 | Asp79, Ser149, Phe320 | Hydrogen bond with Asp79, Hydrophobic interactions with surrounding residues |

While docking provides a static picture, molecular dynamics (MD) simulations can reveal the conformational flexibility of this compound in a more realistic, solvated environment. An MD simulation would be set up by placing the molecule in a simulation box filled with explicit water molecules. The system's energy is first minimized, and then it is gradually heated to a physiological temperature and equilibrated. During a production run, the trajectory of every atom is saved over a period of nanoseconds to microseconds.

Analysis of the MD trajectory would reveal the preferred conformations of the pyrrolidine ring (e.g., envelope or twist conformations) and the rotational freedom around the ether linkage between the two ring systems. This information is crucial because the biologically active conformation of a ligand is often a low-energy state that it can readily adopt in solution.

Following molecular docking and MD simulations of the ligand-protein complex, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. These calculations provide a more accurate estimate of binding affinity than docking scores alone by considering factors like solvation effects.

Interaction hotspot analysis involves breaking down the total binding energy into contributions from individual amino acid residues in the binding pocket. This analysis identifies which residues are critical for the binding of this compound. Such "hotspots" are key for understanding the specificity of the interaction and can guide the design of new analogs with improved potency. For example, if a specific phenylalanine residue is identified as a hotspot due to strong van der Waals interactions with the methoxyphenyl ring, modifications to the ligand could be proposed to enhance this interaction.

Quantum Chemical Calculations for Refined Structural and Electronic Insights

Quantum chemical calculations, which are based on the principles of quantum mechanics, offer a highly accurate description of a molecule's electronic structure and properties. These methods are computationally intensive but provide fundamental insights that are not accessible through classical molecular mechanics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to perform several key analyses.

First, geometry optimization provides the most stable, lowest-energy 3D structure of the molecule in the gas phase. From this optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 2: Illustrative DFT-Calculated Properties for this compound (B3LYP/6-31G(d,p))

| Property | Calculated Value | Interpretation |

|---|---|---|

| Total Energy (Hartree) | -653.45 | Ground state energy of the optimized geometry. |

| HOMO Energy (eV) | -5.89 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (eV) | 0.95 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 6.84 | Indicates high kinetic stability. |

| Dipole Moment (Debye) | 2.15 | Measures the overall polarity of the molecule. |

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice, although the principles can be applied to understand non-covalent interactions more broadly. The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions involved in intermolecular contacts, such as hydrogen bonds or van der Waals forces. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For this compound, this analysis would reveal the relative importance of different types of contacts, such as H···H, C···H, and O···H interactions, in stabilizing its structure in a condensed phase. This provides a detailed picture of the non-covalent forces that govern the molecule's packing and recognition properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in predicting the activity of new analogs, optimizing lead compounds, and reducing the need for extensive experimental testing. nih.gov

For analogs related to the pyrrolidine scaffold, three-dimensional QSAR (3D-QSAR) studies have been successfully employed to develop predictive models. A notable example involves a series of 1,3,4-trisubstituted pyrrolidine-based inhibitors of the CCR5 receptor. nih.gov In this research, two prominent 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to build models based on a training set of 72 molecules. nih.gov

The CoMFA method evaluates the steric and electrostatic fields of the molecules, correlating them with biological activity. The CoMSIA method extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of the molecular properties. nih.gov The statistical robustness of these models is paramount for their predictive power. The models developed for the pyrrolidine-based CCR5 inhibitors demonstrated high internal and external predictive capabilities. nih.gov

The performance of these models was validated using a leave-one-out cross-validation method, which yielded high cross-validated correlation coefficients (q²). The final models also showed strong conventional correlation coefficients (r²), indicating a reliable correlation between the structural features and the observed biological activity. nih.gov Such validated models are crucial for the virtual screening of new compound libraries and for guiding the structural modifications of existing leads to enhance their desired biological effects.

Table 1: Statistical Validation of 3D-QSAR Models for Pyrrolidine-Based Analogs

| Model Type | Alignment Rule | q² (Cross-validated) | r² (Non-cross-validated) |

| CoMFA | Common Structure | 0.637 | 0.952 |

| CoMSIA | Common Structure | 0.677 | 0.958 |

Data sourced from a 3D-QSAR study on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors. nih.gov

A key output of 3D-QSAR studies is the identification of specific molecular descriptors that correlate with biological activity. These descriptors are visualized through contour maps, which highlight regions around the aligned molecules where certain properties are favorable or unfavorable for activity. nih.gov

For the 1,3,4-trisubstituted pyrrolidine series, the CoMFA and CoMSIA contour maps provided detailed insights into the structure-activity relationships: nih.gov

Steric Fields: The maps indicated specific areas where bulky substituents would enhance biological activity and other regions where they would be detrimental.

Electrostatic Fields: These maps showed regions where electropositive or electronegative groups would be favorable, guiding the placement of charged or polar functional groups to improve interactions with the target receptor. nih.gov

Hydrophobic and Hydrogen Bond Fields (CoMSIA): The CoMSIA model further identified key areas where hydrophobic interactions are important for binding and where hydrogen bond donors or acceptors could be introduced to form crucial bonds with the receptor. nih.gov

By interpreting these contour maps, medicinal chemists can make informed decisions about which parts of the this compound scaffold and its substituents to modify. This rational design approach significantly accelerates the optimization process by focusing synthetic efforts on compounds with a higher probability of success.

Fragment-Based Approaches and De Novo Design Inspired by the this compound Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govyoutube.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. youtube.com The pyrrolidine ring, a core component of this compound, is an attractive scaffold for such approaches due to its three-dimensional character and prevalence in natural products and approved drugs. nih.gov

The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is often a limitation of more planar aromatic fragments. nih.gov Appropriately substituted pyrrolidines can present functional groups in specific vectors that are ideal for optimizing interactions within a protein's binding pocket. nih.gov

Building upon initial fragment hits, de novo design techniques can be used to grow or link fragments into more potent, drug-like molecules. nih.gov This process can be guided by computational tools that generate novel molecular structures tailored to the binding site of the target. For instance, research on glycine transporter 1 (GlyT1) inhibitors has utilized de novo scaffold design to develop novel 3,4-disubstituted pyrrolidine sulfonamides. nih.gov This demonstrates how the fundamental pyrrolidine scaffold can serve as a starting point for creating entirely new classes of inhibitors through iterative design, synthesis, and biological evaluation. nih.gov These advanced computational methods, combined with strategic screening, enable the efficient discovery of compounds with high in vivo target occupancy and favorable pharmacokinetic profiles. nih.gov

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Routes and Methodologies for Pyrrolidine (B122466) Scaffolds

The development of efficient and versatile synthetic methods is crucial for advancing the study of pyrrolidine-containing molecules. While classical methods exist, contemporary research focuses on innovative strategies that offer improved yields, stereoselectivity, and atom economy.

Future synthetic exploration for scaffolds like 3-(4-Methoxyphenoxy)pyrrolidine could build upon several modern approaches:

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.com These reactions, often facilitated by various catalysts or conditions like microwave irradiation, provide rapid access to diverse pyrrolidine libraries. tandfonline.com Exploring MCRs for the synthesis of 3-aryloxypyrrolidines could significantly streamline the production of these compounds.

[3+2] Dipolar Cycloadditions : This is a powerful and widely used method for constructing five-membered rings. acs.orgnih.gov The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) can generate highly substituted and stereochemically complex pyrrolidines. nih.govnih.gov Research into novel catalyst systems, such as those based on silver (Ag) or copper (Cu), can control the stereochemical outcome of the cycloaddition, yielding specific enantiomers or diastereomers. nih.gov Applying this to a vinyl aryl ether could provide a direct route to the 3-aryloxypyrrolidine core.

Reductive Cycloaddition from Amides : A recently developed strategy involves the iridium-catalyzed reductive generation of azomethine ylides from stable and abundant tertiary amides or lactams. acs.org This method allows for the synthesis of complex pyrrolidines under mild conditions and from readily available starting materials, representing a significant advancement over traditional methods that may require sensitive reagents. acs.org

Table 1: Modern Synthetic Strategies for Pyrrolidine Scaffolds

| Synthetic Methodology | Description | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a complex product. | High efficiency, atom economy, reduced synthesis time, and generation of chemical diversity. | Rapid synthesis of a library of this compound analogs by varying the initial components. | tandfonline.com |

| [3+2] Dipolar Cycloadditions | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. | Excellent control over stereochemistry (up to four new stereocenters), high atom economy, and access to functionalized pyrrolidines. | Stereoselective synthesis of specific isomers of this compound. | acs.orgnih.govnih.gov |

| Iridium-Catalyzed Reductive Cycloaddition | Generation of azomethine ylides from tertiary amides followed by cycloaddition. | Uses stable and abundant starting materials, proceeds under mild conditions, and allows for late-stage functionalization. | A novel and efficient route from amide-based precursors. | acs.org |

Advanced Mechanistic Studies of this compound's Molecular Interactions

A deep understanding of how this compound interacts with biological targets at a molecular level is fundamental. While specific targets are yet to be fully elucidated, future research should employ a combination of computational and experimental techniques to probe these interactions. Advanced mechanistic studies would focus on understanding the non-covalent forces—hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the binding of the molecule to a protein's active site.

Computational methods like molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities. For instance, in silico docking experiments have been used to explore how 2-pyrrolidinone (B116388) derivatives bind to the active site of the LOX enzyme, revealing that specific placement of acidic moieties is crucial for inhibitory activity. nih.gov Similar studies on this compound could identify key pharmacophoric features and guide the design of more potent analogs. Experimental validation using techniques such as X-ray crystallography or cryo-electron microscopy would be essential to confirm these computational models.

Design and Synthesis of Next-Generation Pyrrolidine Analogs for Enhanced Biological Activity

The structure of this compound offers multiple points for chemical modification to develop next-generation analogs with potentially improved biological profiles. The goal is to systematically alter the molecule's structure to enhance target affinity, selectivity, and other pharmacologically relevant properties. nih.gov

Key areas for modification include:

Substitution on the Phenyl Ring : The position and nature of substituents on the phenyl ring can significantly influence biological activity. nih.gov For example, studies on pyrrolidine sulfonamides showed that fluorophenyl substituents at position 3 improved potency. nih.gov For this compound, exploring substitutions beyond the existing methoxy (B1213986) group could lead to enhanced target engagement.

Modification of the Pyrrolidine Ring : Introducing substituents at other positions on the pyrrolidine ring can explore new regions of chemical space and improve interactions with a biological target. The stereochemistry of these substituents is critical, as different stereoisomers can exhibit vastly different biological profiles due to specific binding requirements of proteins. researchgate.net

Alteration of the Linker : The ether linkage between the phenyl and pyrrolidine rings could be replaced with other functional groups (e.g., thioether, amine, amide) to probe the importance of this connection for biological activity.

The "scaffold hopping" strategy could also be employed, where the pyrrolidine core is maintained while its substituents are varied to discover structurally novel compounds with desired activities. researchgate.net

Table 2: Strategies for Analog Design

| Modification Strategy | Rationale | Example from Literature | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | To enhance target affinity, selectivity, and physicochemical properties like solubility. | Para-substitution on phenyl rings has been shown to enhance target affinity in spirooxindole analogs. | nih.gov |

| Pyrrolidine Ring Functionalization | To explore new binding interactions and optimize spatial orientation within a target's binding site. | The stereochemistry of substituents on the pyrrolidine ring can lead to different biological profiles. | researchgate.net |

| Linker Modification | To alter flexibility, polarity, and hydrogen bonding capacity between the two main structural motifs. | Increased flexibility through a CH2 group between a nucleobase and a pyrrolidine ring was explored in antimalarial agents. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govresearchgate.net These technologies can be applied to the discovery and development of pyrrolidine-based compounds in several ways: